![molecular formula C15H21N3O4S B2897037 N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide CAS No. 1105206-05-0](/img/structure/B2897037.png)
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
HIV-1 Protease Inhibitors
One significant application is in the development of HIV-1 protease inhibitors. Research has shown that derivatives of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide can serve as potent inhibitors against HIV-1 protease. These inhibitors incorporate novel P2 ligands and demonstrate highly potent inhibitory activities, with some compounds achieving low picomolar (pM) affinities. This has implications for the treatment of HIV, especially in cases resistant to other treatments (Ali et al., 2006).
Antibacterial Agents
Another area of application is in the development of novel antibacterial agents. Compounds related to this compound have been evaluated for their antibacterial activities. Notably, some derivatives have shown promising antibacterial activities against various pathogens, indicating potential for the development of new antibiotics (Fan et al., 2020).
Enzyme Inhibition
Research has also focused on the inhibition of enzymes such as human protein kinase CK2, where derivatives of this compound were found to be effective. This enzyme plays a critical role in cellular growth and survival, and its inhibition could have therapeutic implications in cancer and other diseases (Chekanov et al., 2014).
Anticancer Activities
The compound and its derivatives have been examined for their potential anticancer activities. Studies involving structural modifications and evaluation of these compounds have shown promising results in inhibiting the growth of cancer cells, suggesting a potential for developing new anticancer drugs (Liu et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-11(2)10-16-14(19)15(20)17-12-4-6-13(7-5-12)18-8-3-9-23(18,21)22/h4-7,11H,3,8-10H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDXSPWGEVJHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.